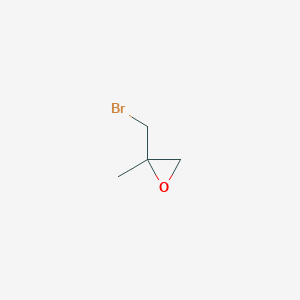

2-(Bromomethyl)-2-methyloxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2-5)3-6-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIGCFPMFRTVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305198 | |

| Record name | 2-(Bromomethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49847-47-4 | |

| Record name | 2-(Bromomethyl)-2-methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49847-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane (CAS No. 49847-47-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2-(Bromomethyl)-2-methyloxirane, a bifunctional electrophilic reagent with significant potential in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, with a focus on nucleophilic substitution and ring-opening reactions. Experimental protocols and quantitative data are presented to facilitate its application in research and development.

Chemical Identity and Properties

This compound is a versatile synthetic intermediate characterized by the presence of a strained oxirane ring and a reactive bromomethyl group.

| Property | Value | Source |

| CAS Number | 49847-47-4 | [1][2] |

| Molecular Formula | C₄H₇BrO | [2] |

| Molecular Weight | 151.00 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | (2-Methyl-2-oxiranyl)methyl bromide, 3-Bromo-2-methylpropene oxide | |

| SMILES | CC1(CBr)OC1 | [2] |

| InChIKey | KLIGCFPMFRTVFR-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid (Predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in most organic solvents |

Synthesis

A common synthetic route to this compound involves the epoxidation of 3-bromo-2-methyl-1-propene.

Experimental Protocol: Epoxidation of 3-Bromo-2-methyl-1-propene

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

3-Bromo-2-methyl-1-propene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-bromo-2-methyl-1-propene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two electrophilic sites: the carbon of the bromomethyl group and the carbons of the oxirane ring. This dual reactivity allows for a range of selective transformations.

Nucleophilic Substitution at the Bromomethyl Group

The primary bromide is a good leaving group, readily participating in SN2 reactions with various nucleophiles, leaving the epoxide ring intact under appropriate conditions.

General Reaction Workflow:

Figure 2: Workflow for nucleophilic substitution.

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this attack is dependent on the reaction conditions.

-

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon of the epoxide ring. For this compound, this would be the methylene carbon of the oxirane.

-

Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The attack can then occur at the more substituted carbon due to the development of a partial positive charge, resembling an SN1-like transition state.

Synthesis of β-Amino Alcohols

A significant application of epoxides in drug development is the synthesis of β-amino alcohols, a common motif in many pharmaceutical agents.[3][4][5] The reaction of this compound with amines can lead to the formation of these valuable intermediates.

Experimental Protocol: Reaction with Aniline

Reaction Scheme:

Figure 3: Ring-opening with aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an equimolar amount of aniline to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted aniline and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Expected Regioselectivity: Based on general principles of epoxide ring-opening under neutral or slightly basic conditions, the nucleophilic attack of the amine is expected to occur at the less sterically hindered methylene carbon of the oxirane ring.

Spectroscopic Data

Characterization of this compound and its reaction products is typically performed using standard spectroscopic techniques.

| Technique | Key Features for this compound |

| ¹H NMR | Signals corresponding to the methyl group, the methylene protons of the bromomethyl group, and the diastereotopic protons of the oxirane ring. |

| ¹³C NMR | Resonances for the methyl carbon, the bromomethyl carbon, the quaternary carbon of the oxirane, and the methylene carbon of the oxirane. |

| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹), and C-Br stretching frequency (around 500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern, including the isotopic pattern for bromine. |

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Appropriate safety precautions should be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable bifunctional building block in organic synthesis. Its dual electrophilic nature allows for a variety of selective chemical transformations, making it a useful tool for the synthesis of complex molecules, including intermediates for drug discovery. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into the specific reaction kinetics and the scope of its utility with a broader range of nucleophiles will continue to expand its role in modern synthetic chemistry.

References

- 1. Oxirane, (bromomethyl)- [webbook.nist.gov]

- 2. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gchemglobal.com [gchemglobal.com]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Data

2-(Bromomethyl)-2-methyloxirane is a bifunctional organic compound featuring both a reactive epoxide ring and a bromomethyl group. This unique structure makes it a versatile intermediate in organic synthesis, offering multiple pathways for chemical modification. The presence of two electrophilic centers allows for sequential or competing nucleophilic reactions, providing access to a variety of more complex molecular architectures.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H7BrO | [1][3][4] |

| Molecular Weight | 151.00 g/mol | [1][3][4] |

| CAS Number | 49847-47-4 | [1][3][4] |

| Boiling Point | Data not available | [5] |

| Melting Point | Data not available | |

| Density | Data not available | [5] |

| Solubility | Data not available | [5] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Data |

| ¹H NMR | Predicted chemical shifts suggest signals for the methyl, bromomethyl, and oxirane ring protons. However, experimental data for this compound is not readily available in the searched literature. |

| ¹³C NMR | Predicted chemical shifts would correspond to the four distinct carbon environments: the methyl group, the bromomethyl carbon, the quaternary epoxide carbon, and the methylene epoxide carbon. No experimental spectra were found in the searched literature. |

| Infrared (IR) | Expected characteristic peaks would include C-O-C stretching for the epoxide ring and C-Br stretching. Specific spectral data for this compound is not available in the searched databases. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and other fragments. No experimental mass spectrum for this specific compound was found. |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the presence of two electrophilic sites: the carbon atoms of the oxirane ring and the carbon of the bromomethyl group.[2]

-

Nucleophilic Attack at the Bromomethyl Group: The primary carbon-bromine bond is susceptible to SN2 attack by a wide range of nucleophiles, leading to the displacement of the bromide ion.[2]

-

Ring-Opening of the Epoxide: The strained three-membered ether ring can be opened by nucleophiles under both acidic and basic conditions. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile.

-

Intramolecular Reactions: The dual functionality of the molecule allows for the possibility of intramolecular reactions, where a nucleophile, after substituting the bromine, can then attack the epoxide ring, leading to the formation of cyclic compounds.

Caption: General reactivity pathways of this compound.

Experimental Protocols

General Synthesis Methodology: Bromination and Intramolecular Cyclization

A common route to this class of compounds involves a two-step process starting from an appropriate unsaturated alcohol.[2]

-

Bromohydrin Formation: The unsaturated precursor, likely 2-methyl-2-propen-1-ol, would be reacted with a source of electrophilic bromine in the presence of water. This results in the formation of a bromohydrin intermediate.

-

Intramolecular Cyclization (Williamson Ether Synthesis): The resulting bromohydrin is then treated with a strong base. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine and displacing the bromide to form the epoxide ring.[2]

Caption: Generalized synthetic workflow for this compound.

Potential Applications in Drug Development and Organic Synthesis

While specific biological activities for this compound have not been documented in the searched literature, its structural motifs are present in various biologically active molecules. Epoxides are known to be reactive intermediates that can alkylate nucleophilic residues in biological macromolecules. This reactivity, if properly harnessed and directed, could be of interest in the design of targeted covalent inhibitors.

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of complex heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.

Caption: A potential synthetic route to heterocyclic compounds.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a versatile yet under-characterized chemical entity. Its dual electrophilic nature suggests significant potential as a building block in synthetic and medicinal chemistry. However, a notable lack of publicly available quantitative physicochemical data, detailed experimental protocols, and biological studies highlights a clear need for further research to fully elucidate its properties and potential applications. This guide summarizes the current state of knowledge and is intended to serve as a foundation for future investigations into this promising compound.

References

2-(Bromomethyl)-2-methyloxirane mechanism of formation

An In-depth Technical Guide on the Formation Mechanism of 2-(Bromomethyl)-2-methyloxirane

Authored by: Gemini

Abstract: This technical whitepaper provides a comprehensive examination of the primary synthetic pathways for the formation of this compound, a valuable epoxide intermediate in organic synthesis. The document details two core mechanistic routes: the direct epoxidation of 3-bromo-2-methylpropene via a peroxy acid and a two-step process involving halohydrin formation followed by intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of the underlying chemical principles.

Introduction

This compound is a functionalized epoxide that serves as a versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of two reactive sites: the strained oxirane ring, which is susceptible to nucleophilic ring-opening, and the primary alkyl bromide, which can participate in nucleophilic substitution reactions. A clear understanding of its formation mechanisms is crucial for optimizing reaction conditions, maximizing yields, and controlling stereochemistry in synthetic applications. This document outlines the two predominant methods for its synthesis.

Core Formation Mechanisms

The synthesis of this compound is primarily achieved through two distinct and effective pathways.

Mechanism I: Direct Epoxidation of 3-Bromo-2-methylpropene

The most direct and widely employed method for the synthesis of this compound is the epoxidation of 3-bromo-2-methylpropene (also known as methallyl bromide)[1]. This reaction is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism is a concerted, single-step process where the peroxy acid delivers an oxygen atom to the alkene's double bond[2][3]. The pi bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. Simultaneously, a proton is transferred, and the O-O bond is cleaved[2]. This concerted nature ensures a syn-addition of the oxygen atom to the plane of the double bond.

Caption: Workflow for Direct Epoxidation.

Mechanism II: Halohydrin Formation and Intramolecular Cyclization

An alternative, two-step pathway involves the initial formation of a halohydrin from 3-bromo-2-methylpropene, followed by a base-induced intramolecular SN2 reaction to form the epoxide ring[4][5].

Step 1: Bromohydrin Formation The alkene (3-bromo-2-methylpropene) is treated with a source of hypobromous acid (HOBr), which can be generated in situ from a reagent like N-bromosuccinimide (NBS) in the presence of water. The reaction proceeds via a cyclic bromonium ion intermediate. Water then attacks this intermediate as a nucleophile. Due to Markovnikov's rule, the water molecule attacks the more substituted carbon of the former double bond, leading to the formation of 2-bromo-1-(bromomethyl)-2-propanol.

Step 2: Base-Induced Ring Closure The resulting bromohydrin is then treated with a strong base, such as sodium hydroxide (NaOH)[4]. The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom (the one added in step 1) and displacing the bromide ion in an intramolecular SN2 reaction. This ring-closing step forms the desired this compound.

Caption: Halohydrin Formation and Cyclization Pathway.

Experimental Protocols

The following sections provide generalized experimental procedures based on established chemical literature for the synthesis of epoxides.

Protocol for Direct Epoxidation using m-CPBA

-

Reaction Setup: A solution of 3-bromo-2-methylpropene (1.0 eq.) in a chlorinated solvent, such as dichloromethane (CH₂Cl₂), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

-

Workup: Upon completion, the reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol for Halohydrin Formation and Cyclization

-

Bromohydrin Formation: To a stirred solution of 3-bromo-2-methylpropene (1.0 eq.) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water, N-bromosuccinimide (NBS, 1.05 eq.) is added slowly at room temperature. The mixture is stirred for several hours until TLC analysis indicates complete consumption of the starting material.

-

Extraction: The reaction mixture is diluted with water and extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude bromohydrin intermediate.

-

Ring Closure: The crude bromohydrin is dissolved in a suitable solvent like methanol. An aqueous solution of sodium hydroxide (1.5 eq.) is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature over 1-2 hours.

-

Final Workup and Purification: The mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude epoxide is purified by vacuum distillation.

Quantitative Data Summary

The efficiency of the formation of this compound is dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical quantitative data reported in the literature for analogous epoxidation reactions.

| Parameter | Direct Epoxidation (m-CPBA) | Halohydrin Formation & Cyclization | Reference |

| Starting Material | 3-Bromo-2-methylpropene | 3-Bromo-2-methylpropene | |

| Typical Yield | 75-90% | 60-80% (over two steps) | [6] |

| Reaction Temperature | 0 °C to Room Temp. | Room Temp. (Step 1); 0 °C to RT (Step 2) | |

| Reaction Time | 2-6 hours | 4-8 hours (Step 1); 1-3 hours (Step 2) | |

| Key Reagents | m-CPBA, CH₂Cl₂ | NBS, H₂O/DMSO; NaOH | [4][5] |

| Primary Byproduct | meta-Chlorobenzoic acid | Succinimide, Sodium Bromide |

Conclusion

The formation of this compound can be reliably achieved through two primary mechanistic pathways. The direct epoxidation of 3-bromo-2-methylpropene with a peroxy acid like m-CPBA offers a highly efficient, one-step synthesis with good yields. The alternative two-step method, proceeding through a bromohydrin intermediate followed by base-catalyzed ring closure, provides another viable route. The choice of method may depend on factors such as reagent availability, scalability, and tolerance of other functional groups within the substrate. Both mechanisms are fundamental transformations in organic synthesis, and a detailed understanding of their execution is essential for professionals in chemical and pharmaceutical development.

References

Spectral Data Analysis of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-(Bromomethyl)-2-methyloxirane (C₄H₇BrO), a substituted oxirane of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally similar compounds, including (bromomethyl)oxirane and methyloxirane. The information herein is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.4 - 1.6 | Singlet (s) | N/A |

| -CH₂- (oxirane ring) | ~2.6 - 2.9 | Doublet of Doublets (dd) | Geminal and Vicinal Coupling |

| -CH₂Br | ~3.3 - 3.6 | Singlet (s) or AB quartet | N/A or Geminal Coupling |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ | ~15 - 25 |

| Quaternary Carbon (C-2) | ~55 - 65 |

| -CH₂- (oxirane ring, C-3) | ~45 - 55 |

| -CH₂Br | ~30 - 40 |

Table 3: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2900 - 3000 | Medium-Strong |

| C-O-C stretch (oxirane ring) | 1250 - 1280 (asymmetric), 820-950 (symmetric) | Strong |

| C-Br stretch | 500 - 600 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z | Notes |

| [M]⁺ | 150/152 | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| [M-CH₃]⁺ | 135/137 | Loss of a methyl group. |

| [M-CH₂Br]⁺ | 57 | Loss of the bromomethyl group. |

| [CH₂Br]⁺ | 93/95 | Bromomethyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Visualization of Molecular Structure and Key Spectral Features

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Predicted NMR correlations for this compound.

Navigating the Stability and Storage of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-methyloxirane is a bifunctional electrophilic reagent of significant interest in synthetic chemistry, particularly in the development of pharmaceutical intermediates. Its utility stems from the presence of two reactive sites: a strained oxirane ring and a primary alkyl bromide. This dual functionality allows for a range of sequential or competing nucleophilic substitution reactions, making it a versatile building block for constructing complex molecular architectures.[1] However, this inherent reactivity also poses challenges regarding its stability and requires strict adherence to appropriate storage and handling protocols to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available safety and technical data.

Chemical Profile and Inherent Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the susceptibility of the bromomethyl group to nucleophilic attack. The three-membered oxirane ring is highly strained and prone to ring-opening reactions with a variety of nucleophiles.[1] Simultaneously, the carbon-bromine bond is a good leaving group, facilitating SN2 reactions.[1] Understanding this reactivity is crucial for predicting potential degradation pathways and incompatibilities.

Stability Profile

Factors Influencing Stability:

-

Temperature: Elevated temperatures can significantly increase the rate of decomposition and polymerization. One source indicates that vapor/air mixtures can be explosive upon intense warming.[3]

-

Light: Protection from light is recommended, suggesting that photodegradation may be a concern.[4]

-

Incompatible Materials: Contact with incompatible materials can lead to vigorous reactions. For the analogous compound, 2-(chloromethyl)-2-methyloxirane, strong oxidizing agents and amines are listed as incompatible.[5] It is prudent to assume similar incompatibilities for the bromo-variant.

-

Moisture: While not explicitly stated for this compound, moisture can react with epoxides, leading to hydrolysis.

Hazardous Decomposition Products:

Detailed studies on the specific hazardous decomposition products of this compound are not specified in the reviewed literature.[2] However, for a related compound, 2-bromo-2-methylpropane, thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6] It is reasonable to anticipate similar decomposition products for this compound under thermal stress.

Recommended Storage and Handling Conditions

To maintain the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling conditions are recommended.

Storage Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[3][4] Specific recommendations vary from ambient[7] to 5-35°C or -20°C for long-term storage, especially in solution.[4] | To minimize thermal decomposition and pressure build-up. |

| Light | Protect from direct sunlight.[4] | To prevent potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[4] | To prevent reaction with atmospheric components like moisture and oxygen. |

| Container | Keep container tightly sealed.[3][4] | To prevent evaporation and exposure to atmospheric contaminants. |

| Location | Store in a dry place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3][5] | To prevent fire or explosion hazards and potential hydrolysis. |

| Incompatibilities | Segregate from strong oxidizing agents and amines.[5] | To avoid potentially vigorous or hazardous reactions. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the stability testing of this compound were not identified in the public literature. However, a general approach to assessing the stability of a reactive chemical intermediate would typically involve the following:

-

Forced Degradation Studies: Subjecting the compound to accelerated stress conditions (e.g., elevated temperature, high humidity, UV/Vis light exposure, and extreme pH) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and the formation of any degradants over an extended period.

-

Analytical Methodology: Employing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS), to separate and identify the parent compound from any potential degradation products.

Given the lack of specific published methods, researchers working with this compound are advised to develop and validate their own stability-indicating analytical methods based on these general principles.

Visualizing Stability and Handling Workflows

To provide a clearer understanding of the factors influencing the stability of this compound and the recommended workflow for its safe handling and storage, the following diagrams are provided.

References

- 1. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 49847-47-4 | ZBA84747 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methanol;2-methyloxirane;oxirane | C6H14O3 | CID 165778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. 2-METHYLOXIRANE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Safe Handling and Precautionary Measures for 2-(Bromomethyl)-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer and adhere to all applicable local, state, and federal regulations before handling any chemical.

Introduction

2-(Bromomethyl)-2-methyloxirane (CAS No: 49847-47-4) is a reactive epoxide compound utilized in various organic synthesis applications.[1] Its structure, featuring a strained oxirane ring and a bromomethyl group, makes it a valuable intermediate for introducing specific functional groups into molecules.[1] However, this reactivity also presents significant health and safety hazards. Epoxides as a class are known for their potential to cause irritation, sensitization, and have mutagenic or carcinogenic properties.[2] Therefore, a thorough understanding of its properties and strict adherence to safety protocols are imperative for its use in a laboratory or manufacturing setting.

This guide provides comprehensive safety information, handling procedures, and emergency protocols specifically for this compound, designed for professionals in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[3]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictograms:

Physical, Chemical, and Toxicological Properties

While comprehensive toxicological properties have not been thoroughly investigated, the available data is presented below.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 49847-47-4 | [3] |

| Molecular Formula | C₄H₇BrO | [3] |

| Molecular Weight | 151.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Table 2: Toxicological Data

| Test | Result | Reference |

| Acute Toxicity, Oral | Category 4 | [3] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH or NTP. | [3] |

| Aspiration Hazard | No data available | [3] |

Experimental and Handling Protocols

Strict adherence to established protocols is crucial to minimize risk. The following protocols outline the standard procedures for handling, storage, and emergency response.

Protocol 1: Standard Laboratory Handling Procedure

Objective: To define the safe handling procedure for this compound in a laboratory setting to prevent exposure.

Materials:

-

This compound in a sealed container

-

Chemical fume hood

-

Personal Protective Equipment (PPE):

-

Glassware and equipment for the intended procedure

-

Designated hazardous waste container[2]

Procedure:

-

Preparation: 1.1. Ensure the chemical fume hood is operational and certified.[2] 1.2. Don all required PPE before entering the handling area.[3] 1.3. Clear the fume hood of all unnecessary items.

-

Handling: 2.1. Place the container of this compound inside the fume hood. 2.2. Allow the container to reach ambient temperature before opening if it was refrigerated. 2.3. Carefully unseal the container to avoid splashes or aerosol generation.[3] 2.4. Perform all transfers and manipulations of the chemical exclusively within the fume hood.[4][5] 2.5. Use only compatible equipment (e.g., glass, Teflon). Avoid metal spatulas or tools that could cause friction or sparks.[5]

-

Post-Handling: 3.1. Securely seal the primary container immediately after use.[4] 3.2. Decontaminate any surfaces within the fume hood that may have come into contact with the chemical. 3.3. Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.[2][6] 3.4. Remove gloves using the "inside-out" technique to avoid skin contact and dispose of them in the hazardous waste stream.[6] 3.5. Wash hands thoroughly with soap and water after the procedure is complete.[3][4]

Protocol 2: Emergency Response for a Small Spill

Objective: To safely contain, clean up, and decontaminate a small spill (<100 mL) of this compound.

Materials:

-

Spill kit containing:

-

Soap and water

Procedure:

-

Immediate Actions: 1.1. Alert all personnel in the immediate vicinity and evacuate the area if necessary.[3] 1.2. If the spill is outside of a fume hood, ensure the area is well-ventilated, but avoid creating vapors.

-

Containment and Cleanup: 2.1. Don appropriate PPE from the spill kit.[3] 2.2. Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[7] 2.3. Do not let the product enter drains.[3]

-

Disposal: 3.1. Once the liquid is fully absorbed, carefully sweep or shovel the material into a suitable, closed container for disposal.[3] 3.2. Label the container clearly as "Hazardous Waste: this compound Spill Debris." 3.3. Arrange for disposal through a licensed disposal company.[3]

-

Decontamination: 4.1. Clean the spill area thoroughly with soap and water.[4] 4.2. Dispose of all cleaning materials and contaminated PPE in the hazardous waste container. 4.3. Wash hands thoroughly after the cleanup is complete.[3]

First-Aid Measures

In case of accidental exposure, immediate action is critical. Always show the Safety Data Sheet to the attending medical professional.[3]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3][6] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[3] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3] |

Storage and Disposal

Storage

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

-

Store in a cool, dry, and well-ventilated area designated for hazardous materials.[4][8]

-

Store away from incompatible materials such as strong oxidizing agents and amines.[8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[8][9]

Disposal

All waste materials must be treated as hazardous.

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

-

Do not allow the chemical to enter drains or the environment.[3]

-

Empty containers may still contain residue and should be disposed of as hazardous waste.[6]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: Standard workflow for handling this compound.

Caption: Logical workflow for emergency response procedures.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Safety Precautions in the Laboratory [ou.edu]

- 3. aaronchem.com [aaronchem.com]

- 4. wolverinecoatings.com [wolverinecoatings.com]

- 5. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 6. epoxy-europe.eu [epoxy-europe.eu]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

Unveiling the Electrophilic Heart of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, China – November 2, 2025 – In the intricate landscape of pharmaceutical research and drug development, the quest for novel reactive intermediates that can serve as versatile building blocks is paramount. Among these, the strained three-membered ring of oxiranes, coupled with the reactivity of a bromomethyl substituent, presents 2-(Bromomethyl)-2-methyloxirane as a molecule of significant interest. This technical guide delves into the electrophilic nature of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, potential applications, and the experimental methodologies crucial for its utilization.

Core Concepts: The Dual Electrophilic Nature

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon atoms of the oxirane ring and the carbon of the bromomethyl group. The inherent ring strain of the epoxide makes it prone to ring-opening reactions, a fundamental transformation in organic synthesis. Concurrently, the carbon-bromine bond presents a classic site for nucleophilic substitution. The interplay between these two reactive sites governs the chemical behavior of the molecule and dictates the structure of the resulting products.

The regioselectivity of nucleophilic attack on the oxirane ring is a critical aspect of its reactivity. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom of the epoxide. In the case of this compound, this would be the methylene carbon of the ring. Conversely, under acidic conditions, the reaction can proceed via an SN1-like mechanism. Protonation of the epoxide oxygen enhances the electrophilicity of the more substituted carbon atom, leading to preferential attack at this site.

Reaction Mechanisms and Pathways

The reactivity of this compound can be categorized into two main pathways:

-

Epoxide Ring-Opening: Nucleophiles can directly attack one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a functionalized bromo-alcohol. The choice of reaction conditions (acidic vs. basic) will determine the regiochemical outcome of this transformation.

-

Nucleophilic Substitution at the Bromomethyl Group: A nucleophile can displace the bromide ion from the bromomethyl group, leaving the oxirane ring intact. This pathway is a standard SN2 reaction.

A third, more complex pathway involves an initial nucleophilic attack on the epoxide, followed by an intramolecular cyclization, potentially leading to the formation of four-membered rings (oxetanes). The viability of this pathway is dependent on the nature of the nucleophile and the reaction conditions.

The following diagram illustrates the primary reaction pathways of this compound with a generic nucleophile (Nu:⁻).

Caption: Primary reaction pathways of this compound.

Quantitative Data Summary

While specific kinetic data for the reactions of this compound is not extensively available in the public domain, the following table summarizes expected reactivity trends and potential product distributions based on the general principles of epoxide and alkyl halide chemistry.

| Nucleophile | Reaction Conditions | Expected Major Pathway | Potential Major Product(s) | Notes |

| Amine (R-NH₂) | Aprotic solvent, RT | Epoxide Ring-Opening (SN2) | 1-Amino-3-bromo-2-methyl-2-propanol | Attack at the less hindered carbon of the epoxide is favored. |

| Thiol (R-SH) | Basic (e.g., NaH), Aprotic solvent | Epoxide Ring-Opening (SN2) | 1-(Alkylthio)-3-bromo-2-methyl-2-propanol | Thiols are soft nucleophiles and readily open epoxides. |

| Alcohol (R-OH) | Acidic (e.g., H₂SO₄) | Epoxide Ring-Opening (SN1-like) | 1-Alkoxy-3-bromo-2-methyl-2-propanol | Acid catalysis activates the epoxide for attack by the weaker alcohol nucleophile. |

| Hydroxide (OH⁻) | Aqueous, heat | Hydrolysis (both pathways possible) | 3-Bromo-2-methyl-1,2-propanediol | Ring-opening is the predominant reaction. |

| Azide (N₃⁻) | Polar aprotic solvent (e.g., DMF) | Nucleophilic Substitution | 2-(Azidomethyl)-2-methyloxirane | Azide is a good nucleophile for SN2 displacement of bromide. |

Key Experimental Protocols

Detailed experimental procedures for the synthesis and reaction of this compound are not widely published. However, based on analogous reactions with similar epoxides, the following general protocols can be adapted.

General Procedure for Nucleophilic Ring-Opening of this compound (SN2 Conditions)

-

Materials: this compound, nucleophile (e.g., amine, thiol with a non-nucleophilic base), anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), and reagents for work-up and purification.

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the nucleophile and the anhydrous solvent.

-

Addition of Epoxide: this compound (1.0 equivalent) is added dropwise to the solution of the nucleophile at room temperature or a specified temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

General Procedure for Nucleophilic Substitution at the Bromomethyl Group

-

Materials: this compound, nucleophile (e.g., sodium azide), polar aprotic solvent (e.g., DMF), and reagents for work-up and purification.

-

Reaction Setup: A round-bottom flask is charged with the nucleophile and the solvent.

-

Addition of Epoxide: this compound (1.0 equivalent) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: Similar to the ring-opening protocol, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.

The following diagram outlines a typical experimental workflow for a reaction involving this compound.

Caption: A typical experimental workflow for reactions with this compound.

Conclusion

This compound is a highly reactive and versatile building block with significant potential in organic synthesis and drug discovery. Its dual electrophilic nature allows for a range of chemical transformations, leading to diverse molecular architectures. A thorough understanding of its reactivity, particularly the factors governing the regioselectivity of nucleophilic attack, is crucial for harnessing its synthetic utility. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the chemistry of this promising intermediate and unlock its potential in the development of novel therapeutics. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions, which will undoubtedly pave the way for more precise and efficient synthetic applications.

The Stereochemistry of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis, Resolution, and Stereospecific Reactions of a Versatile Chiral Building Block

For researchers, scientists, and professionals in drug development, the precise control of molecular stereochemistry is a cornerstone of modern medicinal chemistry. Chiral molecules, particularly epoxides, serve as invaluable building blocks for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the stereochemistry of 2-(Bromomethyl)-2-methyloxirane, a bifunctional electrophile with significant potential in synthetic applications. This document outlines the synthesis of the racemic compound, methods for its enantiomeric resolution, and the stereochemical outcomes of its key reactions, providing a foundational understanding for its strategic use in drug discovery and development.

Synthesis of Racemic this compound

The most common and straightforward synthesis of racemic this compound involves the epoxidation of the corresponding alkene, 3-bromo-2-methyl-1-propene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). The reaction proceeds through a concerted mechanism, leading to the formation of the racemic mixture of the (R)- and (S)-enantiomers.

Enantioselective Synthesis and Resolution

While the direct asymmetric epoxidation of 3-bromo-2-methyl-1-propene to yield enantiopure this compound is theoretically possible using chiral catalysts, a more established and highly effective method for obtaining the enantiomers is through the kinetic resolution of the racemic mixture.

Hydrolytic Kinetic Resolution (HKR)

A powerful and widely applicable method for the resolution of terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers[1][2][3][4][5]. This method employs a chiral (salen)Co(III) complex as a catalyst to effect the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the unreacted epoxide in high enantiomeric excess. The reaction is highly practical as it uses water as the nucleophile and can be performed with low catalyst loadings.

The HKR of racemic this compound is expected to proceed with high efficiency, yielding one enantiomer of the epoxide and the corresponding 1,2-diol of the other enantiomer, both with high enantiomeric purity. The choice of the (R,R)- or (S,S)-Jacobsen's catalyst determines which enantiomer of the epoxide is recovered.

| Epoxide Substrate | Catalyst Loading (mol %) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |

| Propylene Oxide | 0.2 | 8 | 45 | >99 |

| 1,2-Epoxyhexane | 0.2 | 12 | 44 | >99 |

| Styrene Oxide | 0.8 | 3 | 42 | 98 |

| Epichlorohydrin | 0.2 | 4 | 46 | >99 |

| (Data adapted from Jacobsen, E. N. et al. J. Am. Chem. Soc. 2002, 124 (7), 1307-1315)[3][4][5] |

Stereospecific Reactions of this compound

The synthetic utility of this compound lies in its two distinct electrophilic sites: the epoxide ring and the bromomethyl group. The stereochemical outcome of reactions at these sites is predictable based on established mechanistic principles.

Nucleophilic Ring-Opening of the Epoxide

The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions.

-

Under basic or nucleophilic conditions (SN2-type): Strong, non-hindered nucleophiles will attack the less substituted carbon of the epoxide ring (the methylene carbon). This results in the formation of a tertiary alcohol with inversion of stereochemistry at the methylene carbon if it were chiral (which it is not in this case). The stereocenter at the quaternary carbon remains unaffected.

-

Under acidic conditions (SN1-type): In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. The reaction then proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon (the tertiary carbon), as it can better stabilize the partial positive charge in the transition state. This leads to the formation of a primary alcohol.

Nucleophilic Substitution at the Bromomethyl Group

The primary bromide of the bromomethyl group is susceptible to nucleophilic substitution via a classic SN2 mechanism. This reaction proceeds with inversion of configuration at the carbon bearing the bromine. However, since this is a methylene group, there is no stereocenter to invert. The reaction provides a straightforward method for introducing a wide variety of functionalities at this position.

Experimental Protocols

Representative Protocol for Hydrolytic Kinetic Resolution (HKR)

The following is a general procedure for the hydrolytic kinetic resolution of a terminal epoxide, adapted from the work of Jacobsen and coworkers, which can be applied to this compound.

Materials:

-

Racemic this compound

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

-

Acetic Acid

-

Toluene

-

Water, deionized

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Activation: In a clean, dry flask, dissolve (R,R)-Jacobsen's catalyst (0.005 equivalents relative to the epoxide) in toluene (approximately 1 mL per 100 mg of catalyst). Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the solution in open air for 30 minutes. The color of the solution should change from orange to dark brown. Remove the solvent under reduced pressure to yield the activated (salen)Co(III)OAc catalyst.

-

Kinetic Resolution: To the flask containing the activated catalyst, add the racemic this compound (1.0 equivalent). Cool the mixture to 0 °C and add deionized water (0.5 equivalents) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

-

Work-up and Purification: Upon completion of the reaction (typically around 50% conversion), quench the reaction by adding an excess of diethyl ether. Filter the mixture through a short plug of silica gel to remove the catalyst. Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Separation: The resulting mixture of the unreacted, enantioenriched this compound and the 3-bromo-2-methylpropane-1,2-diol can be separated by column chromatography on silica gel.

-

Enantiomeric Excess Determination: The enantiomeric excess of the recovered epoxide and the diol can be determined by chiral GC or HPLC analysis.

Conclusion

This compound is a versatile chiral building block with significant potential for the synthesis of complex molecules in drug discovery and development. While it is commonly synthesized as a racemate, highly effective methods such as Hydrolytic Kinetic Resolution with Jacobsen's catalyst are expected to provide access to the enantiomerically pure forms. The predictable stereochemical outcomes of its nucleophilic ring-opening and substitution reactions make it a valuable tool for the stereocontrolled introduction of new functionalities. A thorough understanding of the principles outlined in this guide will enable medicinal and process chemists to effectively incorporate this promising building block into their synthetic strategies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Oxetanes from 2-(Bromomethyl)-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-methyl-3-(hydroxymethyl)oxetane from 2-(bromomethyl)-2-methyloxirane. The primary synthetic route involves a base-mediated intramolecular Williamson etherification. This process is initiated by the nucleophilic opening of the oxirane ring to form a bromohydrin intermediate, which subsequently undergoes intramolecular cyclization to yield the desired oxetane. This method is a key strategy for accessing 3,3-disubstituted oxetanes, which are valuable building blocks in medicinal chemistry due to their unique physicochemical properties.

Introduction

Oxetanes are four-membered cyclic ethers that have gained significant attention in drug discovery and development.[1] Their incorporation into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid structural element. The synthesis of oxetanes, particularly 3,3-disubstituted oxetanes, is therefore of considerable interest.

One effective strategy for the formation of the oxetane ring is the intramolecular Williamson etherification of 1,3-haloalcohols.[2] The starting material, this compound, is a suitable precursor for this transformation as it contains both a reactive epoxide ring and a carbon-bromine bond, which serves as a leaving group. Treatment with a base can facilitate a tandem reaction involving the opening of the epoxide to a 1,3-bromohydrin, followed by an intramolecular SN2 reaction to form the strained four-membered ring.

Reaction Mechanism and Logic

The synthesis of 3-methyl-3-(hydroxymethyl)oxetane from this compound proceeds through a two-step sequence initiated by a base, such as sodium hydroxide.

-

Epoxide Ring Opening: The hydroxide ion (OH⁻) acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the methyl and bromomethyl groups at the C2 position, the attack preferentially occurs at the less substituted C3 carbon. This ring-opening step results in the formation of a 1,3-bromohydrin intermediate.

-

Intramolecular Williamson Etherification: The newly formed primary alkoxide, or the hydroxyl group which is deprotonated by the base, then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the bromine atom, displacing the bromide ion in an SN2 reaction. This intramolecular cyclization results in the formation of the 3-methyl-3-(hydroxymethyl)oxetane.[2]

References

Application Notes: Ring-Opening Reactions of 2-(Bromomethyl)-2-methyloxirane

Introduction

2-(Bromomethyl)-2-methyloxirane is a versatile bifunctional electrophilic building block in organic synthesis. It incorporates a strained oxirane ring and a primary alkyl bromide, allowing for sequential or selective reactions with a variety of nucleophiles. The epoxide moiety is susceptible to ring-opening reactions, which can proceed via different mechanisms depending on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. This reactivity provides a powerful tool for the synthesis of highly functionalized molecules, such as β-amino alcohols, β-thio alcohols, and vicinal diols, which are valuable intermediates in drug discovery and development.[1]

The regioselectivity of the ring-opening reaction is a critical aspect. Nucleophilic attack can occur at either the more substituted tertiary carbon (C2) or the less substituted primary carbon (C3) of the oxirane ring. Control over this regioselectivity allows for the targeted synthesis of specific isomers.

General Principles of Regioselectivity

The outcome of the nucleophilic attack on the asymmetric epoxide ring is dictated by the reaction mechanism.

-

Basic or Neutral Conditions (Sₙ2 Mechanism) : Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the sterically less hindered carbon atom.[2][3][4] For this compound, this is the primary carbon (C3), leading to the formation of a secondary alcohol. This pathway is favored by strong, anionic nucleophiles such as alkoxides, thiolates, and amines.[4]

-

Acidic Conditions (Sₙ1-like Mechanism) : In the presence of an acid, the epoxide oxygen is protonated, creating a more reactive electrophile and a better leaving group. The transition state develops significant carbocationic character. This positive charge is better stabilized at the more substituted carbon atom (the tertiary carbon, C2). Consequently, the nucleophile preferentially attacks this more substituted position.[2][5][6] This pathway results in the formation of a primary alcohol.

Reaction Pathways and Mechanisms

Nucleophilic Ring-Opening Under Basic/Neutral Conditions

This pathway is favored by strong nucleophiles and results in attack at the less sterically hindered primary carbon of the oxirane ring.

Caption: Sₙ2 ring-opening of the epoxide under basic/neutral conditions.

Nucleophilic Ring-Opening Under Acidic Conditions

Under acidic conditions, protonation of the epoxide oxygen directs the nucleophilic attack to the more substituted tertiary carbon.

Caption: Sₙ1-like ring-opening of the epoxide under acidic conditions.

Protocols and Applications

The following protocols are generalized methodologies based on standard procedures for epoxide ring-opening reactions. Researchers should optimize conditions for their specific nucleophile and scale.

General Experimental Workflow

Caption: General workflow for epoxide ring-opening reactions.

Protocol 1: Reaction with Amine Nucleophiles

Application: Synthesis of 1-amino-3-bromo-2-methylpropan-2-ol derivatives, which are key structural motifs in many pharmaceutical agents, including beta-blockers.[1]

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or isopropanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the amine nucleophile (1.1 - 1.5 eq.). For less reactive amines, the addition of a Lewis acid catalyst like LiClO₄ or a protic acid can accelerate the reaction.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) if necessary.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove excess amine and any salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Nucleophile (Amine) | Condition | Expected Major Product |

| Isopropylamine | Neutral (Methanol, RT) | 1-Bromo-3-(isopropylamino)-2-methylpropan-2-ol |

| Aniline | Acidic (cat. H⁺, 50°C) | 3-Bromo-2-methyl-2-(phenylamino)propan-1-ol |

| Piperidine | Neutral (Ethanol, RT) | 1-(3-Bromo-2-hydroxy-2-methylpropyl)piperidine |

Protocol 2: Reaction with Thiol Nucleophiles

Application: Synthesis of β-hydroxy thioethers, which are important intermediates in the synthesis of biologically active compounds and can be used as precursors for sulfoxides and sulfones.

Methodology:

-

Reaction Setup: To a solution of the thiol (1.1 eq.) in a solvent like methanol or DMF, add a base such as triethylamine (Et₃N) or sodium hydride (NaH) (1.1 eq.) at 0°C to generate the thiolate in situ.

-

Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the thiolate solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Monitoring: Monitor the reaction by TLC, observing the disappearance of the epoxide spot.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography.

| Nucleophile (Thiol) | Condition | Expected Major Product |

| Thiophenol | Basic (Et₃N, MeOH, RT) | 1-Bromo-2-methyl-3-(phenylthio)propan-2-ol |

| Ethanethiol | Basic (NaH, THF, 0°C to RT) | 1-Bromo-3-(ethylthio)-2-methylpropan-2-ol |

| Benzyl Mercaptan | Basic (K₂CO₃, DMF, RT) | 3-(Benzylthio)-1-bromo-2-methylpropan-2-ol |

Protocol 3: Hydrolysis with Water/Hydroxide

Application: Synthesis of 3-bromo-2-methylpropane-1,2-diol, a vicinal diol that can be used in the synthesis of polyesters or as a precursor for further functionalization.

Methodology (Acid-Catalyzed):

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) (e.g., 0.1 eq.).

-

Stir the mixture at room temperature.

-

Monitoring & Workup: Once the reaction is complete (as determined by TLC), neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify via column chromatography or distillation if the product is volatile.

Methodology (Base-Catalyzed):

-

Reaction Setup: Dissolve the epoxide (1.0 eq.) in a solvent mixture like THF/water.

-

Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0 - 1.2 eq.).

-

Heat the reaction mixture (e.g., to 80°C) if necessary.

-

Monitoring & Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product, dry the organic phase, and concentrate.

-

Purification: Purify the resulting diol.

| Nucleophile | Condition | Expected Major Product |

| H₂O | Acidic (cat. H₂SO₄) | 3-Bromo-2-methylpropane-1,2-diol (via attack at C2) |

| OH⁻ | Basic (NaOH, H₂O) | 3-Bromo-2-methylpropane-1,2-diol (via attack at C3) |

Summary of Regioselectivity

| Condition | Mechanism | Site of Attack | Product Type |

| Basic / Neutral | Sₙ2 | Less substituted carbon (C3) | Secondary Alcohol |

| Acidic | Sₙ1-like | More substituted carbon (C2) | Primary Alcohol |

References

The Versatile Electrophile: 2-(Bromomethyl)-2-methyloxirane in Modern Organic Synthesis

For Immediate Release:

Shanghai, China – November 2, 2025 – 2-(Bromomethyl)-2-methyloxirane is a valuable bifunctional electrophile increasingly utilized by researchers in organic synthesis and drug development. Its unique structure, possessing both a reactive epoxide ring and a primary alkyl bromide, allows for a diverse range of sequential and regioselective reactions. This potent combination enables the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in organic synthesis.

Application Notes

This compound serves as a linchpin in the synthesis of various heterocyclic systems. The inherent reactivity difference between the epoxide and the alkyl bromide allows for a controlled, stepwise introduction of nucleophiles. Generally, the strained epoxide ring is more susceptible to nucleophilic attack under neutral or basic conditions, leading to ring-opening. The less reactive bromomethyl group can then be targeted in a subsequent step, often requiring more forcing conditions or a different type of nucleophile. This differential reactivity is the cornerstone of its synthetic utility.

One of the most prominent applications of this electrophile is in the synthesis of substituted 5-methyl-oxazolidin-2-ones. These structures are key components in a number of antibacterial agents. The reaction typically proceeds via an initial ring-opening of the epoxide by a primary amine, followed by cyclization with a carbonyl source, such as carbon dioxide, to form the oxazolidinone ring. The bromomethyl group can then be further functionalized if desired.

Furthermore, this reagent is a valuable precursor for the synthesis of substituted morpholines and other related six-membered heterocycles. By carefully selecting the nucleophile and reaction conditions, chemists can control the regioselectivity of the initial epoxide ring-opening, followed by an intramolecular cyclization involving the bromomethyl moiety.

Key Reactions and Mechanistic Considerations

The reactions of this compound are primarily governed by nucleophilic attack. Two main pathways can be envisaged:

-

Epoxide Ring-Opening: Under basic or neutral conditions, a nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (an SN2-type reaction). This results in the formation of a tertiary alcohol and a newly installed nucleophilic substituent.

-

Nucleophilic Substitution at the Bromomethyl Group: This is a standard SN2 reaction and is generally slower than the epoxide ring-opening. It is often performed after the epoxide has reacted.

The choice of nucleophile and reaction conditions dictates the outcome of the reaction, allowing for the synthesis of a wide array of functionalized molecules.

A general workflow for the utilization of this compound in the synthesis of a heterocyclic compound is depicted below.

Caption: General reaction workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound and its chloro-analogue, epichlorohydrin, which exhibits similar reactivity patterns.

| Electrophile | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| (S)-Epichlorohydrin | 3-Fluoro-4-(4-morpholinyl)phenylamine | (5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone | 1. Boron trifluoride etherate, organic solvent, 30-70°C, 12-24h2. Inorganic or organic base, CO₂, cyclization | 72.9 | [1] |

| Halomethyloxiranes | Primary Amines | Oxazolidinones | Carbonate salts (e.g., K₂CO₃), DBU or TEA | High | [2] |

Experimental Protocols

Protocol 1: Synthesis of (5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone from (S)-Epichlorohydrin and 3-Fluoro-4-(4-morpholinyl)phenylamine[1]

This protocol describes a one-pot synthesis of a key intermediate for the antibiotic linezolid, using an analogue of the title compound.

Materials:

-

3-Fluoro-4-(4-morpholinyl)phenylamine

-

(S)-Epichlorohydrin

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Inorganic base (e.g., Potassium Carbonate) or Organic base (e.g., Triethylamine)

-

Carbon Dioxide (gas or solid)

-

Water

-

Ethyl Acetate

Procedure:

-